molecular formula C17H15ClN4O3 B287634 4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone

4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone

カタログ番号 B287634
分子量: 358.8 g/mol
InChIキー: RTSINCDCLUHNIS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone, also known as PD 184352, is a small molecule inhibitor that selectively targets the extracellular signal-regulated kinase (ERK) pathway. This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival, and is frequently dysregulated in various types of cancer. PD 184352 has been extensively studied for its potential as an anticancer agent, and has shown promising results in preclinical studies.

作用機序

4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 184352 selectively targets the ERK pathway, which is frequently dysregulated in cancer cells. The ERK pathway plays a crucial role in regulating cell proliferation, differentiation, and survival, and is activated by various growth factors and cytokines. 4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 184352 inhibits the activity of MEK1/2, which are upstream kinases that activate the ERK pathway. By inhibiting the ERK pathway, 4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 184352 blocks the proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 184352 has been shown to have a selective inhibitory effect on the ERK pathway, with minimal effects on other signaling pathways. It has been shown to inhibit the proliferation and survival of cancer cells, while having minimal effects on normal cells. 4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 184352 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.

実験室実験の利点と制限

4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 184352 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a selective inhibitory effect on the ERK pathway, with minimal effects on other signaling pathways. 4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 184352 has also been extensively studied in preclinical models, with promising results. However, there are also some limitations to using 4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 184352 in lab experiments. It has a relatively short half-life, which can make it difficult to maintain a consistent concentration in cell culture experiments. 4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 184352 can also have off-target effects at high concentrations, which can complicate data interpretation.

将来の方向性

There are several future directions for research on 4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 184352. One area of interest is the development of combination therapies using 4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 184352 and other anticancer agents. 4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 184352 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, and may be effective in combination with other agents. Another area of interest is the development of more potent and selective MEK inhibitors, which may have improved efficacy and fewer off-target effects. Finally, there is a need for further studies to determine the optimal dosing and administration schedule for 4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 184352 in clinical trials, in order to maximize its therapeutic potential.

合成法

4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 184352 can be synthesized using a multi-step process involving the reaction of various starting materials. The synthesis method has been described in detail in several research articles, and involves the use of various reagents and solvents. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

科学的研究の応用

4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 184352 has been extensively studied for its potential as an anticancer agent, and has shown promising results in preclinical studies. It has been shown to inhibit the growth of various types of cancer cells, including melanoma, pancreatic cancer, and non-small cell lung cancer. 4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 184352 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.

特性

製品名

4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone

分子式

C17H15ClN4O3

分子量

358.8 g/mol

IUPAC名

4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)pyrimidin-4-yl]pyridazin-3-one

InChI

InChI=1S/C17H15ClN4O3/c1-3-24-13-9-21-22(17(23)16(13)18)14-8-15(20-10-19-14)25-12-6-4-11(2)5-7-12/h4-10H,3H2,1-2H3

InChIキー

RTSINCDCLUHNIS-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=O)N(N=C1)C2=CC(=NC=N2)OC3=CC=C(C=C3)C)Cl

正規SMILES

CCOC1=C(C(=O)N(N=C1)C2=CC(=NC=N2)OC3=CC=C(C=C3)C)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。